Taurine-d4

Overview

Description

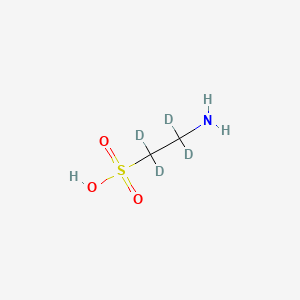

Taurine-d4, also known as 2-Aminoethanesulfonic acid-d4, is a deuterium-labeled derivative of taurine. Taurine is a sulfur-containing amino acid and an organic osmolyte involved in cell volume regulation. It provides a substrate for the formation of bile salts and plays a role in the modulation of intracellular free calcium concentration . This compound is primarily used in scientific research as a stable isotope-labeled compound.

Mechanism of Action

Target of Action

Taurine-d4, an isotope labelled analog of Taurine , is one of the most abundant amino acids in several organs and has diverse biological activities . It plays a central role as a neurotransmitter, in maintaining the structural integrity of the membrane, in regulating calcium transport and homeostasis, as an osmolyte, as a neuromodulator and as a neuroprotectant .

Mode of Action

This compound interacts with its targets to exert multiple cellular functions. It serves as a substrate for the formation of bile salts, regulates cell volume, modulates intracellular calcium, and provides cytoprotection for the central nervous system . It also inhibits cell apoptosis by disrupting the mitochondrial pathway of cell death .

Biochemical Pathways

This compound is naturally derived from cysteine. Mammalian taurine synthesis occurs in the pancreas via the cysteine sulfinic acid pathway . In this pathway, cysteine is first oxidized to its sulfinic acid, catalyzed by the enzyme cysteine dioxygenase . Taurine exerts its neuroprotective functions against glutamate-induced excitotoxicity by reducing the glutamate-induced increase of intracellular calcium level, shifting the ratio of Bcl-2 and Bad in favor of cell survival, and reducing the ER stress .

Pharmacokinetics

The pharmacokinetics of this compound involves a two-compartment population model with zero-order endogenous formation, passive absorption, first-order kinetics distribution, and non-linear elimination with parallel Michaelis–Menten excretion and reabsorption processes . Undernutrition acts as a covariate reducing the Vmax of the active elimination process .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been associated with stress reactions, depression, autism, and psychosis . High urinary levels of this compound may be associated with these conditions, with symptoms including apathy, sleep changes, irritability, recklessness, poor concentration, aches and pains, and social withdrawal .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound has the ability to mitigate oxidative stress by converting superoxide into taurine chloramine, and it achieves this indirectly through multiple mechanisms, notably involving the renin-angiotensin system . Furthermore, this compound deficiency may contribute to the development of goiter, a condition characterized by an enlarged thyroid gland .

Biochemical Analysis

Biochemical Properties

Taurine-d4 is involved in several biochemical reactions, primarily due to its role as an organic osmolyte and its involvement in cell volume regulation. It interacts with various enzymes and proteins, including cysteine dioxygenase and hypotaurine dehydrogenase, which are involved in its biosynthesis from cysteine . This compound also interacts with calcium-binding proteins, influencing intracellular calcium levels and modulating calcium-dependent processes . Additionally, it plays a role in the formation of bile salts by conjugating with bile acids .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate autophagy in adipocytes, which is a crucial process for cellular homeostasis and metabolism . It also affects the expression of genes involved in antioxidant defense, osmoregulation, and lipid metabolism . In neurons, this compound modulates neurotransmitter release and protects against excitotoxicity by regulating calcium homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and modulates the activity of calcium channels, thereby influencing intracellular calcium levels . This compound also interacts with GABA receptors, enhancing their inhibitory effects and contributing to its neuroprotective properties . Additionally, it activates protein kinase C and other signaling molecules, leading to changes in gene expression and cellular responses . These interactions highlight the multifaceted role of this compound in cellular physiology.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable and does not degrade quickly under standard laboratory conditions . Long-term exposure to this compound has been associated with sustained activation of autophagy and enhanced antioxidant defense in cells . The temporal dynamics of its effects may depend on the specific cellular context and experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. Low to moderate doses of this compound have been shown to exert beneficial effects, such as reducing hypertension and improving metabolic health . High doses may lead to adverse effects, including potential toxicity and disruption of normal cellular functions . It is essential to carefully titrate the dosage of this compound in experimental studies to balance its therapeutic benefits and potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. It is synthesized from cysteine through the action of enzymes such as cysteine dioxygenase and hypotaurine dehydrogenase . This compound can also be converted into other metabolites, such as N-acetyltaurine, through enzymatic reactions . These metabolic pathways highlight the dynamic nature of this compound metabolism and its integration into broader biochemical networks.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The taurine transporter (TauT) plays a crucial role in the uptake and efflux of this compound across cell membranes . This transporter is regulated by various factors, including ionic environment and cellular signaling pathways . Once inside the cell, this compound can accumulate in specific compartments, such as the cytosol and mitochondria, where it exerts its physiological effects .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytosol, mitochondria, and plasma membrane . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, this compound can be transported into mitochondria, where it plays a role in regulating mitochondrial function and protecting against oxidative stress . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Taurine-d4 involves the incorporation of deuterium atoms into the taurine molecule. One common method is the deuterium exchange reaction, where taurine is treated with deuterium oxide (D2O) under specific conditions to replace hydrogen atoms with deuterium . This process typically requires a catalyst and controlled temperature and pressure conditions to ensure efficient deuterium incorporation.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to achieve high yields and purity. The final product is then purified using techniques such as crystallization and recrystallization to obtain a product with a purity of over 98% .

Chemical Reactions Analysis

Types of Reactions: Taurine-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form taurine sulfonic acid.

Reduction: Reduction reactions can convert taurine sulfonic acid back to this compound.

Substitution: Substitution reactions can occur at the amino or sulfonic acid groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Taurine sulfonic acid.

Reduction: this compound.

Substitution: Various substituted taurine derivatives.

Scientific Research Applications

Taurine-d4 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of taurine metabolism.

Biology: Helps in studying the role of taurine in cellular processes, including osmoregulation and calcium signaling.

Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of taurine-based drugs.

Industry: Employed in the development of taurine-enriched products and supplements

Comparison with Similar Compounds

Taurine: The non-deuterated form of Taurine-d4.

Hypotaurine: A sulfinic acid analog of taurine.

Beta-Alanine: A carboxylate isostere of taurine.

Comparison:

Taurine vs. This compound: this compound is used primarily for research due to its deuterium labeling, which allows for precise tracking in metabolic studies.

Hypotaurine vs. This compound: Hypotaurine is equipotent with taurine in some biological functions but lacks the deuterium labeling.

Beta-Alanine vs. This compound: Beta-alanine does not exhibit the same biological activities as taurine or this compound, making it less suitable for studies involving taurine pathways.

This compound stands out due to its stable isotope labeling, making it a valuable tool in research applications where precise tracking and quantification are required.

Properties

IUPAC Name |

2-amino-1,1,2,2-tetradeuterioethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAAWQZATWQOTB-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678733 | |

| Record name | 2-Amino(~2~H_4_)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342611-14-7 | |

| Record name | 2-Amino(~2~H_4_)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Taurine-1,1,2,2-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is Taurine-d4 and how is it used to study taurine biosynthesis?

A1: this compound, also known as [1,2-(2)H(2)]-taurine, is a stable isotope-labeled form of taurine. It contains two deuterium atoms (heavy hydrogen) instead of two hydrogen atoms in its structure. This isotopic substitution allows researchers to track the fate of this compound within a biological system.

Q2: What were the key findings of the research paper regarding this compound and taurine biosynthesis in dogs?

A2: The study utilized this compound to demonstrate that larger dog breeds (mongrels in this study) exhibited a significantly lower taurine biosynthesis rate compared to smaller breeds (beagles) when fed diets with similar sulfur amino acid content relative to metabolic body weight []. This finding suggests that larger dog breeds may be more susceptible to taurine deficiency, a nutritional problem linked to heart disease in dogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Bi(bicyclo[1.1.1]pentane)]-3-carbonyl chloride](/img/structure/B583104.png)

![(4aR,7aS)-Tetrahydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B583109.png)

![8-Acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B583121.png)